1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester
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Overview
Description
1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable building block in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester typically involves the reaction of 5-methylpyrrole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium acetate to facilitate the transmetalation step .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Radical initiators and hydrogen donors are typically employed.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major products are hydrocarbons or functionalized alkenes.
Scientific Research Applications
1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
5-Methoxy-3-pyridineboronic Acid Pinacol Ester: Used in the synthesis of fluorescent ligands.
3-Cyanopyridine-5-boronic Acid Pinacol Ester: Employed in the synthesis of nitriles and other functionalized compounds.
3-(Methoxycarbonyl)pyridine-5-boronic Acid Pinacol Ester: Utilized in the preparation of carbonyl compounds.
Uniqueness: 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester is unique due to its stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to undergo various reactions under mild conditions sets it apart from other boronic esters .
Properties
Molecular Formula |
C16H26BNO4 |
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Molecular Weight |
307.2 g/mol |
IUPAC Name |
tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H26BNO4/c1-11-9-12(10-18(11)13(19)20-14(2,3)4)17-21-15(5,6)16(7,8)22-17/h9-10H,1-8H3 |
InChI Key |
BJPUROKZECDUMN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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